3-Methoxyisoxazole-5-thiol

CAS No.:

Cat. No.: VC18203640

Molecular Formula: C4H5NO2S

Molecular Weight: 131.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5NO2S |

|---|---|

| Molecular Weight | 131.16 g/mol |

| IUPAC Name | 3-methoxy-2H-1,2-oxazole-5-thione |

| Standard InChI | InChI=1S/C4H5NO2S/c1-6-3-2-4(8)7-5-3/h2,5H,1H3 |

| Standard InChI Key | ISBDZHNLFLSGOO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=S)ON1 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

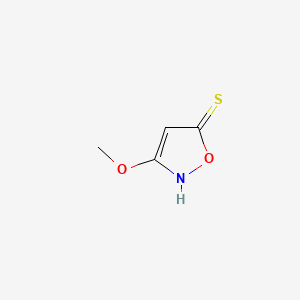

3-Methoxyisoxazole-5-thiol (C₄H₅NO₂S) consists of an isoxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with substituents at positions 3 and 5 (Figure 1). The methoxy group at position 3 introduces electron-donating effects, while the thiol group at position 5 provides nucleophilic and redox-active properties.

Hypothetical Structural Features:

-

Ring System: Isoxazole (1-oxa-2-azacyclopentadiene).

-

Substituents:

-

Methoxy (-OCH₃) at position 3.

-

Thiol (-SH) at position 5.

-

-

Bond Angles and Lengths: Comparable to standard isoxazole derivatives (C-O: ~1.36 Å; C-N: ~1.30 Å) .

Table 1: Comparative Analysis of Isoxazole Derivatives

Hypothetical Synthesis Pathways

Cyclization Strategies

The synthesis of 3-methoxyisoxazole-5-thiol may involve cyclization of precursor molecules. A plausible route could parallel the synthesis of 5-methylisoxazole-3-carboxylic acid derivatives, where thiourea or thiosemicarbazide intermediates are cyclized under acidic or basic conditions .

Proposed Route:

-

Precursor Preparation: React hydroxylamine with a β-keto ester containing a methoxy group to form an isoxazole ring.

-

Thiol Introduction: Substitute a leaving group (e.g., halogen) at position 5 with a thiol via nucleophilic displacement using sodium hydrosulfide (NaSH).

Reaction Conditions:

-

Cyclization: Phosphorus oxychloride (POCl₃) or polyphosphoric acid.

-

Thiolation: Ethanolic NaSH at 60–80°C.

Physicochemical Properties

Stability and Reactivity

-

Acid-Base Behavior: The thiol group (pKa ~10–12) may deprotonate under basic conditions, forming a thiolate anion capable of nucleophilic attacks.

-

Oxidation Sensitivity: The -SH group is prone to oxidation, potentially forming disulfides or sulfonic acids under oxidative conditions.

Table 2: Predicted Physicochemical Data

| Property | Value/Description |

|---|---|

| Melting Point | 90–110°C (estimated) |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

| LogP (Partition Coefficient) | ~1.2 (indicating moderate lipophilicity) |

Challenges and Research Gaps

-

Synthetic Feasibility: No documented successful synthesis of 3-methoxyisoxazole-5-thiol exists in the reviewed literature.

-

Stability Issues: The compound’s sensitivity to oxidation may limit practical applications without stabilization strategies.

-

Biological Data: All proposed bioactivities are extrapolated from structurally related molecules and require experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume